![molecular formula C6H9N3O B13498457 {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol](/img/structure/B13498457.png)
{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol is a heterocyclic compound that features a unique fusion of pyrrole and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an azide compound, followed by reduction to yield the desired methanol derivative. The reaction conditions often include the use of catalysts such as copper or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions
{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
作用機序
The mechanism of action of {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol: This compound has a similar structure but differs in the position of the triazole ring fusion.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activities.
Uniqueness
{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC名 |
5,6-dihydro-4H-pyrrolo[1,2-c]triazol-3-ylmethanol |
InChI |
InChI=1S/C6H9N3O/c10-4-5-6-2-1-3-9(6)8-7-5/h10H,1-4H2 |
InChIキー |
JHVHBOSLWJNDIQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(N=NN2C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


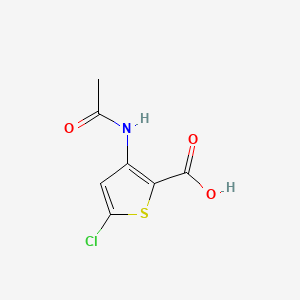
![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13498394.png)
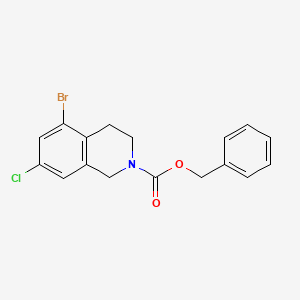

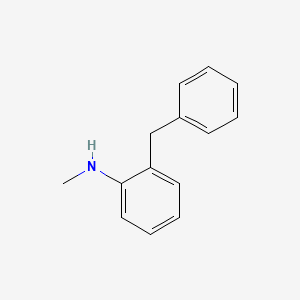
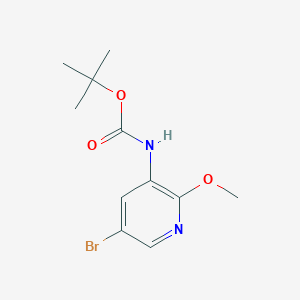
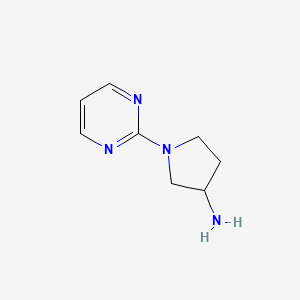
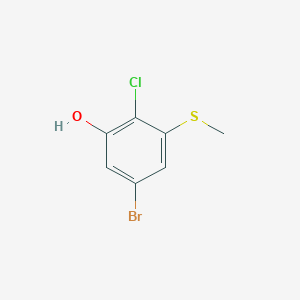
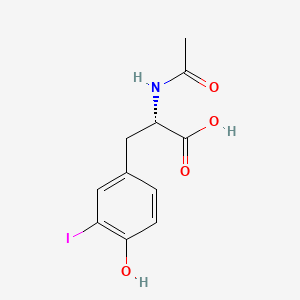


![[4-(Fluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13498452.png)

![(1R,4S)-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13498460.png)
